4'-Bromo-4-mercaptobiphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

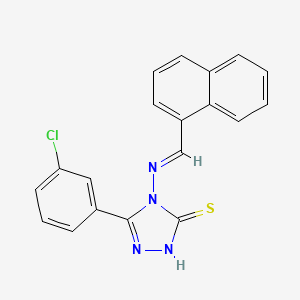

4'-ブロモ-4-メルカプトビフェニル: 4'-ブロモ-[1,1'-ビフェニル]-4-チオール 。 その経験式はC₁₂H₉BrS で、分子量は265.17 g/molです 。この化合物はビフェニル誘導体のクラスに属しています。

準備方法

合成経路:: 4'-ブロモ-4-メルカプトビフェニルを調製するためのいくつかの合成経路が存在します。一般的な方法の1つは、臭素または臭素化剤を使用してビフェニル-4-チオールを臭素化するものです。反応は以下のように進行します。

ビフェニル-4-チオール+Br2→4'-ブロモ-4-メルカプトビフェニル+HBr

反応条件:: 反応は通常、適切な溶媒中で高温(約100℃)で行われます。ビフェニル-4-チオールは出発物質として使用され、臭素は臭素化剤として作用します。

工業生産:: 4'-ブロモ-4-メルカプトビフェニルは、大規模な工業生産は行われていませんが、ナノ粒子の研究や機能化に用途があります。

化学反応の分析

反応性:: 4'-ブロモ-4-メルカプトビフェニルは、次を含むさまざまな化学反応を起こす可能性があります。

置換反応: 臭素原子が他の官能基に置き換わる求核置換反応に参加することができます。

酸化および還元反応: これらの変換は、硫黄原子または芳香環を変えます。

クロスカップリング反応: アリールハロゲン化物または他のアリール化合物と反応して、ビアリール誘導体を形成することができます。

臭素化剤: 臭素またはN-ブロモスクシンイミド(NBS)が一般的に使用されます。

塩基触媒反応: 水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)が置換反応を促進することができます。

遷移金属触媒: クロスカップリング反応には、パラジウムまたは銅触媒が使用されます。

主な生成物:: 主な生成物は、特定の反応条件によって異なります。たとえば、置換反応は、ビフェニルコアに異なる官能基が付いた誘導体を生成します。

科学的研究の応用

4'-ブロモ-4-メルカプトビフェニルは、さまざまな分野で応用されています。

化学: ナノ粒子の機能化と自己組織化単分子膜(SAM)の形成に使用されます。

生物学: 表面相互作用とリガンド-レセプター結合を研究するためのプローブとして。

医学: 独自の構造のため、潜在的な治療的用途が調査されています。

産業: 材料科学とナノテクノロジーに適用されます。

作用機序

4'-ブロモ-4-メルカプトビフェニルが効果を発揮する正確なメカニズムは、特定の状況によって異なります。細胞レセプター、酵素、またはその他の生体分子と相互作用して、さまざまな経路に影響を与える可能性があります。

6. 類似の化合物との比較

4'-ブロモ-4-メルカプトビフェニルは構造が独特ですが、他の関連する化合物には次のようなものがあります。

- ビフェニル-4-チオール(親化合物)

- 5'-ブロモ-2,2'-ビチオフェン-5-カルボアルデヒド

- 1,1',4',1''-ターフェニル-4-チオール

類似化合物との比較

While 4’-Bromo-4-mercaptobiphenyl is unique in its structure, other related compounds include:

- Biphenyl-4-thiol (parent compound)

- 5’-Bromo-2,2’-bithiophene-5-carboxaldehyde

- 1,1’,4’,1’'-Terphenyl-4-thiol

特性

CAS番号 |

220805-21-0 |

|---|---|

分子式 |

C12H9BrS |

分子量 |

265.17 g/mol |

IUPAC名 |

4-(4-bromophenyl)benzenethiol |

InChI |

InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |

InChIキー |

JHPVDDGUGQROJG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)

![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)

![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)